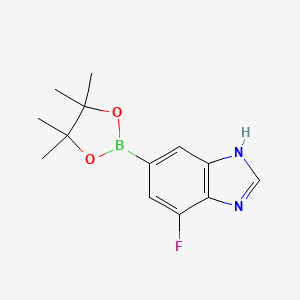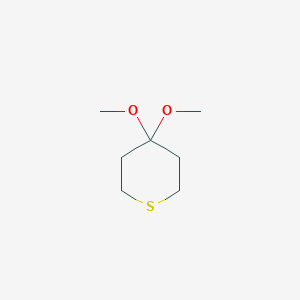
4,4-dimethoxythiane
描述
4,4-dimethoxythiane is a chemical compound with the CAS Number: 61477-16-5 . It has a molecular weight of 162.25 . The IUPAC name for this compound is 4,4-dimethoxytetrahydro-2H-thiopyran . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
科学研究应用
4,4-dimethoxythiane is used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological experiments. In organic synthesis, this compound is used as an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and hormones. In biochemical studies, this compound is used as a substrate for enzymes, and in physiological experiments, it is used to study the effects of drugs on the body.
作用机制
4,4-dimethoxythiane is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. When this compound is metabolized by these enzymes, it is converted to 4-hydroxymethoxyphenol, which is then further metabolized to 4-methoxyphenol. 4-Methoxyphenol is then converted to 4-methoxybenzoic acid, which is further metabolized to 4-methoxybenzoic acid glucuronide, which is then excreted by the kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
实验室实验的优点和局限性
4,4-dimethoxythiane has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. In addition, this compound is a substrate for a variety of enzymes, making it useful for biochemical studies. However, this compound has some limitations for laboratory experiments. It is not very stable, and it is toxic in high concentrations.
未来方向
The future directions of 4,4-dimethoxythiane research include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further studies are needed to explore the potential of this compound as an anti-inflammatory, anti-allergic, and anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a substrate for enzymes involved in the metabolism of drugs and other compounds.
安全和危害
The safety information for 4,4-dimethoxythiane includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
属性
IUPAC Name |
4,4-dimethoxythiane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

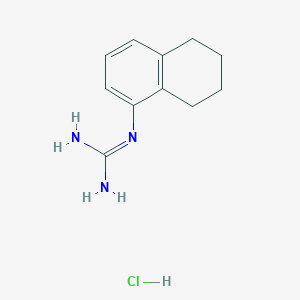
![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

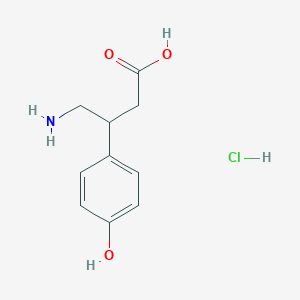

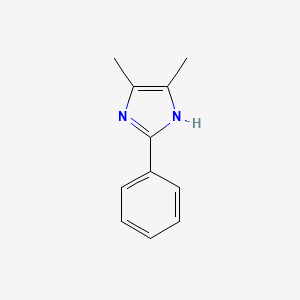




![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)

